Methylurea

Catalyst Synthesis Carbon Nanotubes Hydrothermal Precipitation

Methylurea (CAS 598-50-5) is the simplest N-alkyl urea, delivering fundamentally different performance from parent urea. Its single methyl substitution lowers the melting point by 30–40°C and shifts aqueous behavior from structure-breaking to structure-making, enabling reproducible outcomes in catalyst morphology control, selective API methylation, and protein denaturation studies. Choose ≥98% purity from major manufacturers to ensure consistent crystallization, thermal stability, and reactivity—avoid generic urea for structure-directing or methylation applications where hydrophobic-hydrophilic balance is critical.

Molecular Formula C2H6N2O
Molecular Weight 74.08 g/mol
CAS No. 598-50-5
Cat. No. B154334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylurea
CAS598-50-5
SynonymsN-Methyl-urea;  1-Methylurea;  Methylurea;  Monomethylurea
Molecular FormulaC2H6N2O
Molecular Weight74.08 g/mol
Structural Identifiers
SMILESCNC(=O)N
InChIInChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)
InChIKeyXGEGHDBEHXKFPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.50 M

Structure & Identifiers


Interactive Chemical Structure Model





Methylurea (CAS 598-50-5) Technical Baseline and Procurement Considerations


Methylurea (CAS 598-50-5), also known as N-methylurea or monomethylurea, is the simplest N-alkylated derivative of urea, possessing the molecular formula C₂H₆N₂O and a molecular weight of 74.08 g/mol [1]. It exists as a white to off-white crystalline solid with a reported melting point typically in the range of 93-102 °C, a boiling point of approximately 114.6-131.3 °C, and high aqueous solubility (1000 g/L at 20 °C) . Its structure features a single methyl group substitution on one of the urea nitrogen atoms, which imparts distinct physicochemical properties, such as altered hydrogen-bonding capacity, hydrophobicity, and phase behavior, that differentiate it from both the parent urea and more highly alkylated analogs [2].

Methylurea: Why Simple Substitution with Urea or Other Analogs is Scientifically Unjustified


Methylurea cannot be simply interchanged with urea or other N-alkylated ureas without risking significant changes in material performance and process outcomes. The addition of a single methyl group fundamentally alters key properties, including melting point, solubility parameters, and molecular interactions. For instance, methylurea exhibits a melting point of ~93-102 °C , which is approximately 30-40 °C lower than that of urea (132.7 °C) [1], and significantly different from the melting points of dimethylurea (101-105 °C) or tetramethylurea (-1 °C) [1]. Furthermore, studies demonstrate that methyl substitution leads to a transition from a 'structure-breaking' to a 'structure-making' effect in aqueous solutions compared to urea [2]. These fundamental differences directly impact crystallization behavior, thermal stability, solubility, and performance in applications ranging from catalyst synthesis [3] to the design of pharmaceutical intermediates .

Methylurea (CAS 598-50-5) Procurement Evidence Guide: Quantifiable Differentiation from Analogs


Methylurea vs. Urea and Dimethylurea in Catalyst Performance for MWCNT Synthesis

In the hydrothermal synthesis of Fe₂O₃-Al₂O₃ catalysts for converting polyolefin plastics into multi-walled carbon nanotubes (MWCNTs) and hydrogen, the choice of precipitating agent (urea, N-methylurea, or N,N'-dimethylurea) critically impacts catalytic yield. The catalyst prepared with urea (Fe-u) achieved a MWCNT yield of 0.91 g·g⁻¹-catalyst at 800 °C. In stark contrast, catalysts prepared with N,N'-dimethylurea (Fe-dmu) and N-methylurea (Fe-mu) under identical conditions yielded only 0.42 and 0.14 g·g⁻¹-catalyst, respectively [1].

Catalyst Synthesis Carbon Nanotubes Hydrothermal Precipitation

Methylurea Melting Point and Thermal Behavior Differentiation from Urea and Analogs

Methylurea exhibits a melting point (T_fus) of approximately 373.8 K (100.6 °C) [1], which is a distinct intermediate value between urea (405.8 K or 132.7 °C) [2] and 1,3-dimethylurea (approximately 101-105 °C) [3] or tetramethylurea (272 K or -1 °C) [2]. Additionally, methylurea is trimorphic, with two metastable monoclinic forms (II and III) that can be obtained through quenching and exhibit a reversible solid-solid phase transition at circa -118 °C, a feature not observed in urea [4].

Phase Change Materials Crystallization Thermal Analysis

Methylurea vs. Urea: Apparent Molal Volume and Solute-Solvent Interactions

Volumetric studies reveal a fundamental difference in how methylurea and urea interact with water. Urea exhibits a 'structure-breaking' effect on the water hydrogen-bonding network, whereas methyl-substituted ureas, including methylurea, demonstrate an overall 'structure-making' effect. This is quantified through apparent molal volumes (V_Φ) and heat capacities [1]. More recent densimetric studies confirm that the limiting apparent molar volumes (V_Φ^0) at 298.15 K are 44.28 cm³·mol⁻¹ for urea, 62.96 cm³·mol⁻¹ for N-methylurea, and 81.48 cm³·mol⁻¹ for N,N'-dimethylurea, illustrating the incremental effect of methylation on solute-solvent interactions [2].

Solution Chemistry Thermodynamics Biophysical Chemistry

Methylurea vs. Urea and Dimethylurea: Impact on Catalyst Porosity and Reducibility

When used as precipitating agents in the hydrothermal synthesis of Fe₂O₃-Al₂O₃ catalysts, urea, N-methylurea, and N,N'-dimethylurea led to significant differences in catalyst texture and chemistry. The catalyst prepared with urea (Fe-u) had the largest surface area and preferential formation of the highly reducible α-Fe₂O₃ phase, whereas the catalyst prepared with N-methylurea (Fe-mu) exhibited different crystallization degree, porosity, and reducibility [1]. This demonstrates that methylurea acts as a distinct structure-directing agent during catalyst synthesis.

Heterogeneous Catalysis Catalyst Characterization Porosity

Methylurea (CAS 598-50-5): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical and Agrochemical Intermediate Synthesis

Methylurea serves as a crucial building block and methylating agent in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, including antineoplastic agents and herbicides . Its unique reactivity profile, distinct from dimethyl sulfate or other alkylating agents, is leveraged in the synthesis of specific urea-linked glycoconjugates and glycoluril derivatives [1]. The quantitative evidence of its distinct physical properties (Section 3) ensures reproducible synthetic outcomes and crystallization behavior that are not achievable with urea or other alkylureas.

Specialty Catalyst Precursor and Structure-Directing Agent

As demonstrated in Section 3, methylurea functions as a selective precipitating and structure-directing agent in the hydrothermal synthesis of heterogeneous catalysts for applications like plastic waste upcycling to carbon nanotubes and hydrogen [2]. Its use leads to a specific catalyst morphology, porosity, and active phase distribution that is quantitatively and qualitatively different from catalysts prepared with urea or dimethylurea. This makes it a necessary reagent for scientists aiming to tailor catalyst properties for specific performance metrics, such as selectivity or resistance to poisoning [3].

Fundamental Research in Solution Chemistry and Biophysics

Methylurea is a vital tool for investigating the molecular mechanisms of protein denaturation and solute-solvent interactions. As established by the quantitative volumetric data in Section 3, methylurea exhibits a 'structure-making' effect on water, contrasting with urea's 'structure-breaking' behavior [4][5]. This makes it an essential comparator molecule in biophysical studies designed to deconvolute the contributions of hydrophobic and hydrophilic interactions to protein stability, folding, and aggregation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.